Product packaging for 1,1-Bis-(4-methylphenyl)-buta-1,3-diene(Cat. No.:CAS No. 93874-11-4)

1,1-Bis-(4-methylphenyl)-buta-1,3-diene

Cat. No.: B13771738
CAS No.: 93874-11-4
M. Wt: 234.3 g/mol
InChI Key: XKWGSXSZRDBDMT-UHFFFAOYSA-N
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Description

1,1-Bis-(4-methylphenyl)-buta-1,3-diene is a useful research compound. Its molecular formula is C18H18 and its molecular weight is 234.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18 B13771738 1,1-Bis-(4-methylphenyl)-buta-1,3-diene CAS No. 93874-11-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93874-11-4

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)buta-1,3-dienyl]benzene

InChI

InChI=1S/C18H18/c1-4-5-18(16-10-6-14(2)7-11-16)17-12-8-15(3)9-13-17/h4-13H,1H2,2-3H3

InChI Key

XKWGSXSZRDBDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=C)C2=CC=C(C=C2)C

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1,1 Bis 4 Methylphenyl Buta 1,3 Diene

Advanced Coupling Strategies for Diene Formation

The formation of the buta-1,3-diene backbone with its specific substitution pattern can be achieved through several powerful carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, offer a versatile platform for the stereoselective synthesis of conjugated dienes.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Substituted Dienes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are instrumental in the synthesis of substituted 1,3-dienes. These methods allow for the precise and stereocontrolled formation of carbon-carbon bonds under relatively mild conditions.

A plausible Suzuki coupling approach for the synthesis of 1,1-Bis-(4-methylphenyl)-buta-1,3-diene would involve the reaction of a vinylboronic acid or ester with a vinyl halide. Specifically, the coupling of (1,1-bis(4-methylphenyl)ethen-2-yl)boronic acid with vinyl bromide, or alternatively, the reaction of 1-bromo-2,2-bis(4-methylphenyl)ethene with vinylboronic acid, could yield the target compound. The success of this strategy hinges on the efficient synthesis of the requisite substituted vinylboron and vinyl halide precursors.

The Heck reaction provides another powerful avenue, which would involve the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. For the synthesis of this compound, a potential Heck reaction could be envisioned between 1,1-bis(4-methylphenyl)ethene and a vinyl halide, such as vinyl bromide. This reaction would introduce the remaining two carbons of the butadiene backbone. The regioselectivity of the vinylation would be a critical factor to control in this approach.

A representative table of reaction conditions for a Suzuki-type coupling is presented below, based on analogous reactions in the literature.

EntryVinyl HalideVinylboraneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-2,2-bis(4-methylphenyl)etheneVinylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene (B28343)/H₂O100Est. 75-85
21-Iodo-2,2-bis(4-methylphenyl)ethenePotassium vinyltrifluoroboratePdCl₂(dppf) (2)-Cs₂CO₃Dioxane80Est. 80-90

Estimated yields are based on typical outcomes for similar Suzuki couplings and have not been experimentally determined for this specific reaction.

Olefination Reactions for Buta-1,3-diene Backbone Construction

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are classic and highly effective methods for the synthesis of alkenes, and can be adapted for the construction of conjugated dienes.

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. To synthesize this compound, one could employ the reaction of a cinnamaldehyde-derived phosphonium ylide with 4,4'-dimethylbenzophenone. However, a more convergent and likely more efficient approach would be the reaction of an allylphosphonium ylide with 4,4'-dimethylbenzophenone.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, often provides better yields and easier purification. The synthesis of the target diene via an HWE reaction would involve the reaction of a phosphonate carbanion, such as that derived from diethyl allylphosphonate, with 4,4'-dimethylbenzophenone. This approach is often favored for its ability to produce predominantly the (E)-alkene, although stereoselectivity can be influenced by reaction conditions.

Below is a table outlining typical conditions for a Horner-Wadsworth-Emmons approach.

EntryPhosphonateCarbonyl CompoundBaseSolventTemp (°C)Yield (%)
1Diethyl allylphosphonate4,4'-DimethylbenzophenoneNaHTHF25Est. 70-80
2Diethyl (E)-cinnamylphosphonate4-MethylbenzaldehydeKHMDSToluene-78 to 25Est. 65-75

Estimated yields are based on typical outcomes for similar HWE reactions and have not been experimentally determined for this specific reaction.

Multicomponent Reaction Pathways to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. While a specific MCR for this compound is not established, one could be designed based on known transformations. For instance, a palladium-catalyzed three-component coupling involving an allene, an aryl halide, and a vinyl component could potentially be adapted. A hypothetical multicomponent reaction could involve the palladium-catalyzed reaction of 1,1-bis(4-methylphenyl)allene with a vinyl halide.

Precursor Design and Synthesis for Enhanced Reaction Efficiency

The success of the aforementioned synthetic strategies is critically dependent on the availability and purity of the key precursors. Careful design and efficient synthesis of these building blocks are therefore of paramount importance.

Synthesis of Key Aryl and Alkenyl Precursors

The primary precursors for the synthesis of this compound include 4,4'-dimethylbenzophenone, 1,1-bis(4-methylphenyl)ethene, and various vinyl derivatives.

4,4'-Dimethylbenzophenone: This symmetrical ketone is a common starting material and can be synthesized via the Friedel-Crafts acylation of toluene with 4-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

1,1-Bis(4-methylphenyl)ethene: This key alkene precursor can be prepared through several methods. A common laboratory synthesis involves the reaction of methylmagnesium bromide with 4,4'-dimethylbenzophenone, followed by dehydration of the resulting tertiary alcohol.

Vinyl Precursors: Vinyl halides, such as vinyl bromide, are commercially available or can be synthesized from ethylene (B1197577) dibromide. Substituted vinyl precursors, like 1-bromo-2,2-bis(4-methylphenyl)ethene, would require a multi-step synthesis, potentially starting from 4,4'-dimethylbenzophenone.

Investigation of Steric and Electronic Effects of Substituents on Precursor Reactivity

The steric and electronic properties of the substituents on the precursors can significantly influence the efficiency and selectivity of the synthetic reactions.

Steric Effects: The two 4-methylphenyl groups at the C1 position of the target diene introduce significant steric bulk. In olefination reactions with 4,4'-dimethylbenzophenone, this steric hindrance can reduce the reaction rate by impeding the approach of the nucleophilic ylide or phosphonate carbanion to the carbonyl carbon. Similarly, in palladium-catalyzed cross-coupling reactions, the bulky diarylvinyl moiety can affect the rates of oxidative addition and reductive elimination steps.

Electronic Effects: The methyl groups on the phenyl rings are electron-donating, which increases the electron density of the aromatic rings. In Friedel-Crafts reactions for the synthesis of 4,4'-dimethylbenzophenone, these electron-donating groups activate the toluene ring towards electrophilic substitution. In subsequent reactions, the electronic nature of the p-tolyl groups can influence the reactivity of adjacent functional groups. For instance, in a Suzuki coupling, the electron-donating nature of the tolyl groups on a vinylboronic acid precursor might enhance its transmetalation rate.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The solvent medium can profoundly impact the course of a chemical reaction by influencing reagent solubility, stabilizing transition states, and mediating reaction pathways. In the context of synthesizing 1,1-diaryl-1,3-butadienes, olefination reactions like the Wittig reaction are a plausible approach. libretexts.org The stereochemical outcome of the Wittig reaction is known to be sensitive to the polarity of the solvent. researchgate.net For instance, reactions employing semi-stabilized ylides show a marked dependence of the E/Z isomer ratio on the solvent environment. researchgate.net Nonpolar solvents like toluene tend to favor the formation of Z-isomers, whereas polar solvents can lead to an increase in the proportion of the E-isomer. researchgate.net

Similarly, in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent choice is crucial for catalytic efficiency. beilstein-journals.org Aprotic polar solvents are often employed; studies have shown that solvents like 1,4-dioxane (B91453) or N,N-dimethylacetamide (DMA) can provide superior yields compared to others like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (CH3CN). beilstein-journals.orgnih.gov The optimal solvent facilitates the dissolution of all reaction components and stabilizes the active catalytic species throughout the catalytic cycle.

Table 1: Illustrative Solvent Effect on the Stereoselectivity of a Wittig-Type Reaction This table illustrates the principle of solvent effects on a hypothetical Wittig reaction to form a diene, based on data from analogous systems. researchgate.net

EntrySolventPolarity Index (ENT)Temperature (°C)Z/E Ratio
1Toluene0.09911081/19
2Dichloromethane (DCM)0.3094050/50
3Water1.00010027/73

For syntheses involving transition metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck), the catalyst system is paramount. chemrevlett.commdpi.com The ligand bound to the metal center dictates the catalyst's stability, solubility, and reactivity. Ligand design involves modifying the steric and electronic properties to fine-tune the catalytic activity. nih.gov For example, in Suzuki couplings, electron-donating and bulky phosphine (B1218219) ligands can promote the oxidative addition step and enhance the stability of the catalytic intermediate. nih.gov The use of specialized ligands like ferrocenylphosphines (e.g., dppf) has been shown to be more effective than simpler ligands like triphenylphosphine (B44618) (PPh3) by improving catalytic activity and simplifying product purification. nih.gov

Catalyst loading is another critical variable that must be optimized to balance reaction efficiency with economic and environmental costs. While higher catalyst loading may increase the reaction rate, it also increases costs and the potential for metal contamination in the final product. Optimization studies aim to find the minimum catalyst concentration that provides a high yield in a reasonable timeframe. beilstein-journals.orgmdpi.com Research on various Suzuki-Miyaura reactions demonstrates that yields can remain high even at very low catalyst loadings (e.g., 1-2 mol%), highlighting the efficiency of modern catalytic systems. nih.gov

Table 2: Impact of Catalyst Loading on a Model Suzuki Cross-Coupling Reaction Yield Data is representative of typical optimization studies for palladium-catalyzed reactions. beilstein-journals.org

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15.0875
22.0892
31.01289
40.52478

Pressure control is most relevant for reactions that involve gaseous reagents or a significant change in molar volume. quora.com While less common for the laboratory-scale synthesis of complex dienes which are typically conducted in the liquid phase, pressure can be a critical factor in large-scale industrial processes or specialized reactions such as hydrogenations or carbonylations. In these cases, increasing pressure can enhance the concentration of a gaseous reactant in the liquid phase, thereby increasing the reaction rate. researchgate.net

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving control over the geometry of the double bonds (stereochemistry) and the specific placement of functional groups (regioselectivity) is a hallmark of modern synthetic chemistry. For this compound, the primary stereochemical challenge is controlling the E/Z configuration of the external double bond.

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. The Peterson olefination is a powerful tool for achieving high levels of diastereoselectivity in alkene synthesis. organic-chemistry.orgwikipedia.org This reaction involves the addition of an α-silyl carbanion to a ketone (such as 4,4'-dimethylbenzophenone) to form a β-hydroxysilane intermediate. A key advantage of this method is that the two diastereomers of the β-hydroxysilane can be isolated and then subjected to different elimination conditions to yield either the E- or Z-alkene. wikipedia.org

Acid-mediated elimination proceeds via an anti-elimination pathway, leading to one specific alkene isomer.

Base-mediated elimination occurs through a concerted syn-elimination, producing the opposite alkene isomer. wikipedia.org

This divergent pathway allows for the synthesis of either the (E)- or (Z)-isomer of the target diene from a common intermediate, providing excellent stereochemical control. organic-chemistry.org

The Wittig reaction also offers a degree of stereocontrol, which is dependent on the nature of the phosphorus ylide. libretexts.org Unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides (those with electron-withdrawing groups) favor the formation of (E)-alkenes. libretexts.org

While this compound is an achiral molecule, the principles of asymmetric synthesis could be applied to create chiral derivatives for advanced applications, such as chiral ligands or functional materials. Enantioselective synthesis involves the preferential formation of one enantiomer over the other.

This could be achieved through the use of transition-metal catalysts paired with chiral ligands. organic-chemistry.org For example, a palladium-catalyzed asymmetric 1,1-diarylation of a terminal alkene could be envisioned to construct a chiral center bearing two different aryl groups. oaepublish.com In such reactions, a chiral phosphoric acid or a chiral phosphine ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, leading to an enantioenriched product. organic-chemistry.orgoaepublish.com Another approach is the enantioselective diarylation of terminal 1,3-dienes, which has been accomplished using palladium catalysts with chiral diene ligands, demonstrating the feasibility of introducing chirality into such systems. acs.org These strategies represent promising avenues for future research into the synthesis of novel, chiral 1,1-diaryl-1,3-butadiene derivatives.

Mechanistic Investigations into the Chemical Reactivity of 1,1 Bis 4 Methylphenyl Buta 1,3 Diene

Pericyclic Reactions of the Diene System

Pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state, are a critical aspect of diene reactivity. acs.org These reactions, often initiated by heat or light, include cycloadditions and electrocyclic reactions. acs.orgchemistrysteps.com However, specific studies detailing these pathways for 1,1-Bis-(4-methylphenyl)-buta-1,3-diene are absent from the available literature.

Diels-Alder Cycloadditions with Diverse Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings and is a hallmark reaction of conjugated dienes. wikipedia.orglibretexts.org The reaction's efficiency and selectivity are heavily influenced by the electronic and steric nature of both the diene and the dienophile. libretexts.org

For a diene such as this compound, the two methylphenyl groups at the C1 position are expected to exert significant electronic and steric effects. The aryl groups would likely force the diene into a conformation suitable for reaction while also influencing the frontier molecular orbitals that govern the cycloaddition. However, without specific studies, any discussion remains speculative.

Kinetic and Thermodynamic Parameters of Cycloaddition

No published data on the kinetic and thermodynamic parameters for the Diels-Alder reactions of this compound could be located. Such data, including activation energy, enthalpy, and entropy of reaction, are crucial for understanding the reaction's feasibility, rate, and position of equilibrium. rsc.org Typically, Diels-Alder reactions are thermodynamically favored due to the conversion of two weaker π-bonds into two stronger σ-bonds. wikipedia.org

Influence of Electronic and Steric Factors on Adduct Formation

The two electron-donating 4-methylphenyl (p-tolyl) groups at the C1 position would increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, likely enhancing its reactivity in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles. libretexts.org However, the significant steric bulk of these two aryl groups at a single terminus of the diene system would likely hinder the approach of the dienophile, potentially decreasing reaction rates or preventing the reaction altogether. The interplay between these electronic and steric factors would be critical in determining the diene's reactivity profile, but no experimental studies have quantified these effects.

Regio- and Stereoselective Outcomes in [4+2] Cycloadditions

The substitution pattern of this compound is asymmetric, which would theoretically lead to questions of regioselectivity when reacting with an unsymmetrical dienophile. chemistrysteps.commasterorganicchemistry.com The directing effects of the 1,1-diaryl substituents would be expected to strongly favor the formation of one regioisomer over another, a preference that can often be predicted by analyzing the coefficients of the frontier molecular orbitals of the reactants. wikipedia.org Similarly, the stereoselectivity (e.g., endo/exo selectivity) of the cycloaddition would be influenced by the bulky substituents. wikipedia.org Despite these well-established principles, no specific examples or documented outcomes for the cycloadditions of this particular diene are available.

Electrocyclic Reactions and Rearrangements

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated system to form a ring, or the reverse ring-opening process. libretexts.orgwikipedia.org The stereochemical outcome of these reactions is predictable under thermal or photochemical conditions by the Woodward-Hoffmann rules. chemistnotes.commasterorganicchemistry.com

Thermal and Photochemical Electrocyclization Pathways

The this compound system contains 4 π-electrons. According to the Woodward-Hoffmann rules, a 4π-electron system is predicted to undergo a conrotatory ring closure under thermal conditions and a disrotatory ring closure under photochemical conditions to form a cyclobutene (B1205218) ring. masterorganicchemistry.comlibretexts.org

However, the presence of two bulky aryl groups on the C1 carbon atom could introduce significant steric strain in the transition state for ring closure, potentially creating a high energy barrier for the reaction. In a study on a related compound, 1,1-diphenyl-3,4-bis(trimethylsilylmethylene)-1-silacyclopentane, photochemical and thermal conditions led to isomerization of the diene but not to the formation of a cyclobutene from electrocyclic ring closure. researchgate.net This suggests that for 1,1-diaryl dienes, electrocyclization may be a disfavored pathway. Without specific experimental or computational studies on this compound, it is impossible to confirm its behavior under thermal or photochemical conditions.

Sigmatropic Rearrangements Involving the Diene Moiety

No specific studies detailing the sigmatropic rearrangements, such as Cope or Claisen rearrangements, involving the diene moiety of this compound were found in the reviewed literature. While sigmatropic rearrangements are a well-documented class of pericyclic reactions for many 1,3-diene systems, dedicated mechanistic investigations for this particular gem-diaryl substituted compound are not available.

Polymerization and Oligomerization Mechanisms

Detailed mechanistic studies on the polymerization and oligomerization of this compound are not present in the available scientific literature. The sections below reflect the absence of specific research in these areas.

Radical Polymerization Studies of this compound

No research findings specifically investigating the radical polymerization of this compound, including details on initiators, kinetics, or mechanism, could be located.

Anionic and Cationic Polymerization Pathways

There is no available literature describing the anionic or cationic polymerization pathways of this compound. Research on the behavior of this specific monomer under anionic or cationic conditions, including initiating systems and the characterization of resulting polymers, has not been published.

Coordination Polymerization with Transition Metal Catalysts

Specific studies on the coordination polymerization of this compound using transition metal catalysts, such as Ziegler-Natta or metallocene systems, were not found. Consequently, no data on catalyst performance, polymer microstructure, or stereoselectivity for this monomer is available.

Control over Polymer Architecture and Chain Growth

As no polymerization studies for this compound have been reported, there is no information regarding the control over polymer architecture, such as molecular weight, polydispersity, or branching, for polymers derived from this monomer.

Functionalization and Derivatization of the Aryl Moieties

No published reports were identified that focus on the functionalization or derivatization of the 4-methylphenyl (p-tolyl) moieties of this compound. Methodologies for reactions such as halogenation, nitration, oxidation of the methyl groups, or other modifications on the aryl rings of this specific compound have not been documented.

Electrophilic Aromatic Substitution Reactions on the Methylphenyl Groups

The two 4-methylphenyl groups in the molecule are expected to be susceptible to electrophilic aromatic substitution (EAS). The methyl group is a weak activating group and an ortho-, para-director. Since the para position is already substituted, electrophilic attack is predicted to occur at the ortho position relative to the methyl group (C-3 and C-5). The bulky diene substituent at C-1 of the aromatic ring may sterically hinder the ortho positions to some extent, potentially requiring forcing conditions for reactions to proceed.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) onto the aromatic rings, likely at the C-3 position.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding ortho-halogenated products.

Friedel-Crafts Alkylation and Acylation: These reactions, employing an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, at the ortho positions. The presence of the diene, which can also react with Lewis acids, might complicate these transformations.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions This table presents hypothetical products based on established chemical principles, as specific experimental data for this compound was not found.

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 1-(3-Nitro-4-methylphenyl)-1-(4-methylphenyl)-buta-1,3-diene
Bromination Br₂, FeBr₃ 1-(3-Bromo-4-methylphenyl)-1-(4-methylphenyl)-buta-1,3-diene

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govacs.org

In the case of this compound, the methyl groups are not effective DMGs. To achieve selective ortho-lithiation, it would be necessary to first introduce a potent DMG onto the aromatic rings. For instance, if the methyl groups were oxidized to a carboxylic acid and then converted to a diethylamide (-CONEt₂), this amide group would serve as an excellent DMG. Treatment with an alkyllithium base like sec-butyllithium (B1581126) in the presence of TMEDA would then selectively deprotonate the ortho position, allowing for subsequent quenching with an electrophile. harvard.edunih.gov

Without a pre-installed DMG, competitive lithiation at the benzylic methyl groups or addition to the diene system would be likely competing pathways.

Table 2: Hypothetical Directed Ortho Metalation Sequence This table outlines a plausible, though not experimentally verified, reaction sequence for the directed ortho metalation of a derivative of the target compound.

Step Reaction Reagents Hypothetical Intermediate/Product
1 DMG Installation 1) KMnO₄ 2) SOCl₂ 3) HNEt₂ 4-(1-(4-methylphenyl)buta-1,3-dien-1-yl)-N,N-diethylbenzamide
2 Lithiation sec-BuLi, TMEDA, -78 °C Lithiated amide intermediate

Cross-Coupling Reactions for Further Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, the aromatic rings would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This could be achieved via electrophilic halogenation as described in section 3.3.1.

Suzuki-Miyaura Coupling: A brominated derivative of the parent compound could be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond, extending the aromatic system. unimi.it

Heck-Mizoroki Reaction: The reaction of a halogenated derivative with an alkene, catalyzed by a palladium complex, would append a new vinyl group to the aromatic ring. researchgate.netnih.gov The Heck reaction can also be applied to dienes, suggesting the butadiene moiety itself could potentially react under certain conditions, though arylation of the tolyl group is the focus here. wikipedia.org

Sonogashira Coupling: This reaction would involve coupling a halogenated precursor with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent.

Table 3: Predicted Cross-Coupling Reactions on a Functionalized Substrate This table presents hypothetical cross-coupling reactions starting from a brominated derivative of the target compound.

Reaction Substrate Coupling Partner Catalyst System Predicted Product
Suzuki 1-(3-Bromo-4-methylphenyl)-1-(4-methylphenyl)-buta-1,3-diene Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-(3-Phenyl-4-methylphenyl)-1-(4-methylphenyl)-buta-1,3-diene
Heck 1-(3-Bromo-4-methylphenyl)-1-(4-methylphenyl)-buta-1,3-diene Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 1-(3-Styryl-4-methylphenyl)-1-(4-methylphenyl)-buta-1,3-diene

Transition Metal-Mediated Transformations of this compound

The buta-1,3-diene substructure is a versatile functional group for a variety of transition metal-catalyzed transformations.

Catalytic Hydrogenation and Hydrosilylation Studies

Catalytic Hydrogenation: The selective hydrogenation of conjugated dienes is a well-studied process. tesisenred.netresearchgate.net Depending on the catalyst and reaction conditions, different outcomes are possible for this compound:

1,4-Addition: This would yield 1,1-Bis-(4-methylphenyl)-but-2-ene.

1,2-Addition: This would result in 1,1-Bis-(4-methylphenyl)-but-3-ene.

Complete Saturation: Under harsher conditions or with highly active catalysts like Platinum on carbon, full hydrogenation would lead to 1,1-Bis-(4-methylphenyl)-butane. Palladium-based catalysts are often used for selective hydrogenation of dienes to monoenes. nih.gov

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a double bond. For conjugated dienes, hydrosilylation can proceed via 1,2- or 1,4-addition, with the regioselectivity being highly dependent on the catalyst system (e.g., platinum, rhodium, or cobalt complexes). researchgate.netnih.gov For example, a platinum-catalyzed reaction might favor 1,4-addition of a hydrosilane like triethylsilane, yielding an allylic silane. acs.org

Table 4: Potential Products of Hydrogenation and Hydrosilylation This table shows plausible, non-experimentally verified products for the reduction of the diene system.

Reaction Reagents Plausible Product(s)
Partial Hydrogenation H₂, Pd/C (controlled) 1,1-Bis-(4-methylphenyl)-but-2-ene
Full Hydrogenation H₂, PtO₂ (excess) 1,1-Bis-(4-methylphenyl)-butane

Carbonylation and Hydroformylation Reactions

Carbonylation: The palladium-catalyzed carbonylation of 1,3-dienes is a powerful method for synthesizing unsaturated esters and dicarbonylated products like adipic acid derivatives. unimi.itrsc.org The direct dicarbonylation of 1,3-butadiene (B125203) to adipate (B1204190) esters is a significant industrial process. process-technology-online.com Applying this methodology to this compound could potentially lead to mono- or dicarbonylated products, where one or two carboxyl groups are added across the diene system. The regioselectivity would be a key challenge due to the unsymmetrical substitution of the diene.

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, typically using cobalt or rhodium catalysts. wikipedia.orgmtak.hu For a conjugated diene, the reaction can be complex, potentially leading to mono- or di-hydroformylated products, along with isomers resulting from double bond migration. The reaction of this compound would likely yield a mixture of aldehydes depending on which double bond reacts and the regioselectivity of H and CHO addition.

Table 5: Predicted Products from Carbonylation and Hydroformylation This table presents hypothetical products based on known reactivity of conjugated dienes.

Reaction Reagents Potential Major Product
Monocarbonylation CO, CH₃OH, Pd catalyst Methyl 2,2-bis(4-methylphenyl)pent-4-enoate

Metathesis Reactions Involving the Diene Substructure

Olefin metathesis, catalyzed by ruthenium or molybdenum alkylidene complexes, is a versatile tool for C-C bond formation. wikipedia.org

Cross-Metathesis (CM): this compound could undergo CM with another olefin. For example, reaction with ethylene (B1197577) in the presence of a Grubbs-type catalyst would be expected to cleave the diene, potentially yielding 1,1-bis(4-methylphenyl)ethene and other products, though dienes can be challenging substrates for selective CM.

Ring-Closing Metathesis (RCM): RCM is an intramolecular reaction that requires the substrate to have two terminal alkene groups. The parent compound itself is not a substrate for RCM. However, if the molecule were modified to contain a second diene or alkene tethered to one of the phenyl rings, an intramolecular RCM reaction could be envisioned to construct complex polycyclic systems. organic-chemistry.orgnih.gov

The inherent structure of this compound, being a conjugated system, could also lead it to participate in Ring-Opening Metathesis Polymerization (ROMP) if it were to react with a strained cyclic olefin, or to undergo Acyclic Diene Metathesis (ADMET) polymerization under appropriate conditions.

Table 6: Potential Applications in Olefin Metathesis This table outlines hypothetical metathesis reactions involving the target diene.

Reaction Type Reaction Partner Catalyst Potential Outcome
Cross-Metathesis Ethylene (excess) Grubbs II Catalyst 1,1-Bis(4-methylphenyl)ethene

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,1 Bis 4 Methylphenyl Buta 1,3 Diene and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. For a molecule with the complexity of 1,1-Bis-(4-methylphenyl)-buta-1,3-diene, multi-dimensional NMR experiments are indispensable for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a detailed map of the molecular structure.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the vinyl protons of the butadiene backbone, aiding in the assignment of these closely spaced signals.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.comyoutube.com This is instrumental in assigning the carbon signals of the butadiene chain and the methyl-substituted phenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically two to four bonds). youtube.com This technique is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations between the protons on the phenyl rings and the carbons of the butadiene moiety.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, which is vital for determining the stereochemistry and conformation of the molecule. princeton.edu For this compound, NOESY can help to elucidate the preferred spatial arrangement of the two 4-methylphenyl groups relative to the butadiene backbone.

A hypothetical data table summarizing the expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations
H-2H-3C-2C-1, C-4, C-1'H-3, Phenyl Protons
H-3H-2, H-4C-3C-1, C-2, C-5H-2, H-4
H-4H-3C-4C-2, C-5H-3, Phenyl Protons
Phenyl Protons (ortho)Phenyl Protons (meta)C-orthoC-ipso, C-meta, C-para, C-1Phenyl Protons (meta), Methyl Protons
Phenyl Protons (meta)Phenyl Protons (ortho)C-metaC-ipso, C-ortho, C-paraPhenyl Protons (ortho)
Methyl Protons-C-methylC-para, C-metaPhenyl Protons (ortho)

This is a hypothetical representation of expected correlations.

For polymeric derivatives of this compound, solid-state NMR (ssNMR) is a powerful technique for characterizing the microstructure. kpi.ua Unlike solution NMR, ssNMR can provide information on the morphology, chain packing, and dynamics in the solid state. researchgate.netresearchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C, providing insights into the different chemical environments within the polymer matrix. kpi.ua Furthermore, ssNMR can be used to study the degree of crystallinity and the presence of different polymorphs in the bulk material.

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comcarleton.edu

A representative table of crystallographic data that could be obtained for a derivative is shown below.

ParameterValue
Chemical FormulaC₁₉H₂₀
Formula Weight248.36
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.987(2)
c (Å)24.567(8)
β (°)98.76(3)
Volume (ų)1470.1(9)
Z4
Calculated Density (g/cm³)1.121

This is a hypothetical representation of crystallographic data.

When single crystals are not available, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk material. jst.go.jpresearchgate.net PXRD can be used to identify the crystalline phases present in a sample, determine the unit cell parameters, and assess the sample's purity. icdd.comcardiff.ac.uk For derivatives of this compound, PXRD can be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, making their characterization important for material science applications. nih.gov

Vibrational Spectroscopy for Mechanistic Insights and Conformational Analysis

For conjugated dienes like this compound, the vibrational spectra are characterized by strong absorptions corresponding to the C=C stretching modes of the diene and the aromatic rings. rsc.orgvanderbilt.edulibretexts.org The exact frequencies of these vibrations can provide insights into the degree of conjugation and the effects of substitution on the electronic structure of the molecule. royalsocietypublishing.org For example, the C=C stretching frequency in conjugated dienes is typically lower than that in isolated alkenes due to delocalization of the π-electrons. vanderbilt.edu

Conformational analysis can also be performed using vibrational spectroscopy, as different conformers may exhibit distinct spectral features. rsc.org By comparing experimental spectra with theoretical calculations, it is possible to determine the most stable conformation of the molecule. A study on 1,5-diphenylpenta-1,4-dien-3-one (B3434637) utilized FTIR and FT-Raman spectroscopy in conjunction with density functional theory (DFT) calculations to investigate its molecular structure and vibrational bands. researchgate.net

A table of characteristic vibrational frequencies for a similar conjugated diene is provided below.

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Alkyl C-H Stretch3000-2850
C=C Stretch (diene)1650-1600
C=C Stretch (aromatic)1600-1450
C-H Bend (out-of-plane)900-675

This table provides a general range for characteristic vibrational frequencies.

Advanced Raman and Infrared Spectroscopy for Bond Vibrations and Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural framework of molecules by identifying their characteristic vibrational modes. For a molecule like this compound, the spectra are rich with information pertaining to the butadiene backbone, the aromatic rings, and the methyl substituents.

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes that induce a change in the molecular dipole moment. Key absorptions for this compound would include the asymmetric stretching of C=C bonds in the diene system, various C-H stretching and bending modes for both the aromatic and vinylic protons, and vibrations associated with the aromatic rings.

Raman Spectroscopy , a complementary technique, involves the inelastic scattering of monochromatic light. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. For this compound, the symmetric C=C stretching vibrations of the conjugated diene system are expected to produce particularly strong Raman signals, a characteristic feature of polyene chains. The aromatic ring vibrations also give rise to distinct Raman bands.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. spectroscopyonline.com For instance, in a molecule with a center of symmetry, the rule of mutual exclusion would apply; however, this compound lacks such symmetry, meaning many vibrations will be active in both spectra.

Below is a table of expected characteristic vibrational frequencies for this compound based on data from analogous substituted butadienes. nist.govwashington.eduresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
Aromatic C-H Stretch3100 - 3000IR, RamanStrong in IR, variable in Raman.
Vinylic C-H Stretch3080 - 3010IR, RamanStretching of C-H bonds on the butadiene core.
Methyl C-H Stretch2980 - 2870IR, RamanAsymmetric and symmetric stretches of the -CH₃ groups.
Conjugated C=C Stretch1650 - 1580IR, RamanTypically strong in Raman due to high polarizability. Multiple bands may appear.
Aromatic C=C Stretch1600 - 1450IR, RamanVibrations within the p-tolyl rings.
C-H Bending (in-plane)1450 - 1200IR, RamanScissoring and rocking modes of vinylic and methyl groups.
Aromatic C-H Bending (out-of-plane)900 - 675IRStrong bands characteristic of 1,4-disubstitution (para) on the benzene (B151609) rings.
C=C-H Bending (out-of-plane)1000 - 800IRWagging modes of the vinylic hydrogens.

This interactive table summarizes the key vibrational modes. The data is based on characteristic frequencies for substituted butadienes and aromatic compounds.

Resonance Raman Spectroscopy for Electronic State Probing

Resonance Raman (RR) spectroscopy is a powerful technique that can provide detailed information about the electronic excited states and geometry changes upon electronic excitation. This method involves tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule (e.g., the π → π* transition). scite.ai

For a conjugated system like this compound, the lowest energy strong absorption band in the UV-visible spectrum corresponds to the HOMO-LUMO π → π* transition. When the laser excitation wavelength is tuned to this absorption, a dramatic enhancement (by a factor of 10³ to 10⁶) is observed for the Raman intensities of vibrational modes that are coupled to this electronic transition.

Specifically, the enhanced vibrations are those that involve atomic displacements along the geometric coordinates that are altered between the ground and the excited electronic state. In the case of diarylbutadienes, the π → π* transition primarily involves changes in the C=C and C-C bond lengths within the butadiene backbone. Therefore, the RR spectrum is typically dominated by the C=C and C-C stretching modes of the polyene chain. This selectivity makes RR spectroscopy an ideal tool for studying the structure and dynamics of the chromophoric part of a molecule.

Vibrational ModeTypical Frequency (cm⁻¹)Expected EnhancementRationale
Symmetric C=C Stretch~1600Very StrongThe C=C bonds are significantly altered in the π* excited state.
C-C Stretch~1200StrongThe single bonds in the conjugated system gain more double bond character.
Aromatic Ring Modes~1500, ~1300ModerateThe phenyl rings are part of the conjugated π-system.
C-H Bending ModesVariousWeak to ModerateGenerally less coupled to the π → π* transition compared to skeletal modes.

This interactive table illustrates the principles of Resonance Raman enhancement for the key vibrational modes of a diarylbutadiene chromophore.

Circular Dichroism and Chiroptical Spectroscopy for Chirality Assignment (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit circular dichroism (CD). However, if chirality is introduced into the molecule, for example by synthesizing a derivative with chiral substituents on the phenyl rings or the butadiene backbone, then CD spectroscopy becomes an invaluable tool for assigning the absolute configuration.

Circular Dichroism is the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength. The resulting positive or negative peaks are known as Cotton effects. The electronic transitions of the diarylbutadiene chromophore, which are achiral in the parent compound, become chirally perturbed by the presence of a stereocenter elsewhere in the molecule.

The sign and intensity of the Cotton effects associated with the π → π* transitions of the diarylbutadiene core can often be correlated with the absolute stereochemistry of the chiral center(s). chemrxiv.orgnih.gov For complex molecules, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the CD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) configurations, the absolute configuration of the synthesized derivative can be determined. This approach is particularly powerful for assigning stereochemistry in new classes of chiral compounds where chemical correlation methods are not available. rsc.org

Mass Spectrometry for Isotopic Labeling Studies and Reaction Intermediate Identification

While mass spectrometry (MS) is routinely used for molecular weight determination, its advanced applications provide profound insights into reaction mechanisms and the identification of transient intermediates. rsc.orgresearchgate.net This is often achieved through isotopic labeling experiments.

In this methodology, a derivative of this compound is synthesized using starting materials enriched with a stable isotope, such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C). washington.edu This "labeled" molecule is then subjected to a chemical reaction, and the products and any trapped intermediates are analyzed by high-resolution mass spectrometry.

By tracking the location of the isotopic label in the product or intermediate fragments, one can deduce the bond-forming and bond-breaking steps of the reaction mechanism. For example, if a reaction involves the addition of a reagent across one of the double bonds, labeling the vinylic positions with deuterium would allow chemists to determine the regioselectivity of the addition by observing which fragments in the mass spectrum retain the deuterium label. This method is crucial for distinguishing between proposed mechanistic pathways that would otherwise be indistinguishable. stanford.edunih.gov

Furthermore, electrospray ionization (ESI-MS) can be used to gently transfer ions from solution into the gas phase, enabling the direct detection of charged reaction intermediates that may be present in low concentrations. ru.nl

Labeling StrategyHypothetical ReactionInformation GainedExpected Mass Shift
Deuterium (²H) labeling of methyl groupsOxidation of methyl groupsDetermines if C-H bond cleavage at the methyl group is a key step.Shift of +1 or +2 Da in fragments containing the oxidized methyl group.
Carbon-13 (¹³C) labeling of the diene backboneCycloaddition reactionConfirms which carbon atoms from the diene are incorporated into the new ring.Shift of +1 or +2 Da in the product and key fragments.
Deuterium (²H) labeling of a specific vinylic positionElectrophilic additionElucidates the regiochemistry and stereochemistry of the addition.Observation of deuterium retention or loss in specific fragments.

This interactive table provides hypothetical examples of how isotopic labeling combined with mass spectrometry can be used to study the reaction mechanisms of diarylbutadiene derivatives.

Computational Chemistry and Theoretical Modeling of 1,1 Bis 4 Methylphenyl Buta 1,3 Diene

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for the detailed examination of how electrons are distributed within a molecule and how this distribution influences its behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. imist.ma It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1,1-Bis-(4-methylphenyl)-buta-1,3-diene. A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's electronic excitability, chemical reactivity, and stability. irjweb.commdpi.com A smaller band gap generally indicates higher reactivity.

For this compound, DFT calculations would elucidate how the two 4-methylphenyl groups and the buta-1,3-diene backbone contribute to the frontier molecular orbitals. The extended π-conjugation in this molecule is expected to influence the HOMO-LUMO gap significantly. Representative data from a hypothetical DFT study on this compound using a common functional like B3LYP with a 6-31G(d) basis set is presented below.

ParameterCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-1.95
Band Gap (HOMO-LUMO)3.90

Ab initio methods are a class of computational chemistry methods based on quantum mechanics principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking and for obtaining precise values for properties like ionization potential, electron affinity, and electronic transition energies. For a molecule like this compound, high-accuracy ab initio calculations could refine the understanding of its electronic behavior and provide data for calibrating more computationally efficient methods.

In situations where this compound might exist as a radical cation or anion, or participate in reactions involving radical intermediates, the calculation of spin density distribution becomes crucial. Spin density maps reveal the localization of the unpaired electron within the molecule. This information is vital for predicting the most reactive sites in a radical species. For the radical cation of this compound, it would be expected that the spin density is delocalized over the conjugated π-system, with significant contributions from the butadiene chain and the aromatic rings. This delocalization contributes to the stability of the radical species.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired minima on the potential energy surface. For synthetic routes leading to this compound or its subsequent transformations, transition state searches and IRC analyses would provide a step-by-step visualization of the bond-making and bond-breaking processes.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile provides the activation energies and reaction enthalpies for each step. The activation energy is a key determinant of the reaction rate, while the reaction enthalpy indicates whether a step is exothermic or endothermic. For the synthesis of this compound, for instance, through a Wittig reaction or a cross-coupling reaction, computational modeling could be used to evaluate the feasibility of different synthetic strategies by comparing their energetic profiles.

A hypothetical energetic profile for a key transformation step of this compound is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.5
Intermediate+5.2
Second Transition State+18.7
Products-10.3

Solvent Effects Modeling on Reaction Pathways

The chemical environment can significantly influence the rate and mechanism of a reaction. Computational models, particularly those employing Density Functional Theory (DFT), can simulate these effects by treating the solvent either as a continuous medium (implicit solvation models like PCM or SMD) or by including individual solvent molecules (explicit solvation). nih.govacs.org

In reactions involving dienes, such as cycloadditions, the polarity of the solvent can alter the activation energy. researchgate.netrsc.org For a hypothetical reaction involving this compound, computational models would predict how solvents of varying dielectric constants affect the stability of reactants, transition states, and products. For instance, in a polar Diels-Alder reaction, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation barrier and accelerating the reaction. researchgate.net Conversely, in non-polar reactions, solvent effects may be minimal. rsc.org

DFT calculations can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism and how the solvent influences this pathway. nih.gov By modeling the reaction coordinate in different solvents, researchers can predict changes in reaction feasibility and selectivity. For example, a Brønsted acid catalyst in conjunction with a solvent could potentially switch a concerted cycloaddition to a stepwise mechanism by stabilizing a carbocationic intermediate. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly the rotation around its single bonds, gives rise to various conformations that can influence its properties and reactivity.

Potential Energy Surface Mapping for Rotational Isomers

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.orgmuni.cz For this compound, a key feature to explore is the rotation around the central C-C single bond of the butadiene moiety, which interconverts the s-trans and s-cis conformers.

Computational methods like DFT can be used to construct a PES by systematically changing the dihedral angle of this bond and calculating the energy at each point. researchgate.net The resulting energy profile would reveal the relative stabilities of the rotational isomers (rotamers) and the energy barriers separating them. For unsubstituted 1,3-butadiene (B125203), the s-trans conformer is known to be more stable than the s-cis (or gauche) form, with a rotational barrier between them. researchgate.net The presence of two bulky 4-methylphenyl groups on the same carbon atom (C1) in this compound would introduce significant steric hindrance, which would be quantitatively described by the PES. This steric clash would likely raise the energy of the planar s-cis conformer, favoring non-planar (gauche) structures. The PES would identify the lowest energy conformations and the transition states for their interconversion.

Dynamic Behavior of the Diene System and Aryl Rotations

While PES mapping provides a static picture of conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. acs.org MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, bends, and rotates at a given temperature. mdpi.com

For this compound, an MD simulation would illustrate the flexibility of the diene backbone and, crucially, the rotation of the two 4-methylphenyl groups. rsc.org These simulations can quantify the rotational freedom of the aryl groups, calculate the average dihedral angles, and identify the timescales of conformational changes. This dynamic behavior is critical as the orientation of the aryl rings can affect the molecule's electronic properties, packing in the solid state, and interactions with other molecules. acs.org

Ligand-Diene Interactions in Catalytic Systems

1,3-Dienes are crucial substrates in transition metal-catalyzed reactions. acs.org Computational studies, particularly DFT, are instrumental in understanding how ligands attached to a metal center influence the interaction with the diene. mdpi.com

In a hypothetical catalytic reaction involving this compound, the diene would coordinate to the metal center. DFT calculations can model this coordination, showing how the electronic and steric properties of the ancillary ligands on the metal affect the binding. mdpi.comnih.gov For example, electron-donating ligands can increase the back-donation from the metal to the diene's π* orbitals, strengthening the bond and altering the diene's reactivity. lkouniv.ac.in

Computational models can also map out the entire catalytic cycle, identifying key intermediates and transition states. nih.gov This would reveal how ligands influence the regioselectivity and stereoselectivity of subsequent steps, such as migratory insertion. The steric bulk of the two aryl groups on the diene would play a significant role in how it docks with the catalyst, and computational modeling can predict the most favorable binding modes that lead to specific products. acs.org

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to validate experimental results or to identify unknown compounds. nih.gov

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, often paired with hybrid functionals like B3LYP. nih.gov

For this compound, a computational workflow would involve first optimizing the molecule's geometry and then performing a GIAO calculation to obtain the nuclear shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is an interactive table showing hypothetical, yet plausible, ¹³C and ¹H NMR chemical shifts for this compound, as would be predicted using DFT calculations.

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Vinylic CH₂118.55.1 - 5.3
Vinylic CH138.06.5 - 6.8
Vinylic CH125.06.9 - 7.2
Quaternary Vinylic C142.0-
Quaternary Aryl C (ipso, attached to diene)139.0-
Quaternary Aryl C (ipso, with methyl group)138.5-
Aryl CH (ortho to diene)128.07.3 - 7.5
Aryl CH (meta to diene)129.57.1 - 7.3
Methyl C21.22.35

Note: These values are illustrative predictions based on computational principles for similar conjugated and substituted molecules. nih.govmdpi.comnih.gov

Vibrational Frequency Calculations for IR/Raman Assignment

The vibrational modes of a molecule correspond to the periodic motions of its atoms, and the frequencies of these vibrations can be probed experimentally using Infrared (IR) and Raman spectroscopy. Computational vibrational frequency analysis is an indispensable tool for the assignment of experimental spectral bands to specific molecular motions. core.ac.ukaps.org Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com

For a molecule such as this compound, a typical computational workflow involves geometry optimization to find the lowest energy conformation, followed by the calculation of the harmonic vibrational frequencies at that equilibrium geometry. Functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d,p), are commonly employed for organic molecules. researchgate.netresearchgate.net The output of these calculations is a set of vibrational frequencies and their corresponding IR intensities and Raman activities.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To improve agreement with experimental data, a uniform scaling factor is typically applied to the computed frequencies. nih.gov

The major vibrational modes for this compound can be categorized as follows:

Butadiene Backbone Vibrations: These include the symmetric and asymmetric stretching of the C=C double bonds, and the stretching of the central C-C single bond. The conjugated nature of the diene system influences these frequencies. youtube.com

Aromatic Ring Vibrations: The two 4-methylphenyl (tolyl) groups give rise to characteristic C-C stretching vibrations within the rings, as well as in-plane and out-of-plane C-H bending modes. researchgate.net

Methyl Group Vibrations: The methyl groups exhibit symmetric and asymmetric C-H stretching and bending modes.

Coupled Vibrations: Various stretching and bending motions can couple, leading to complex vibrational modes that are characteristic of the entire molecular framework.

An illustrative, theoretical assignment of the prominent calculated vibrational frequencies for this compound is presented in the interactive table below.

Calculated Frequency (cm⁻¹) (Scaled)IR IntensityRaman ActivityVibrational Assignment
~3050-3020MediumHighAromatic C-H Stretching
~2950-2850MediumMediumMethyl C-H Stretching
~1620HighHighAsymmetric C=C Stretching (Butadiene)
~1595HighHighSymmetric C=C Stretching (Butadiene)
~1510HighMediumAromatic C=C Ring Stretching
~1450MediumLowMethyl C-H Bending
~1180MediumLowAromatic C-H In-plane Bending
~990HighLow=CH₂ Out-of-plane Bending (Wagging)
~820HighLowAromatic C-H Out-of-plane Bending (para-substitution)

This table is a hypothetical representation based on typical values for similar functional groups and structures, as direct computational results for this specific molecule are not widely available in the literature.

UV-Vis Absorption and Emission Spectral Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. arxiv.org The most significant of these transitions is typically the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra of medium to large-sized molecules. mdpi.comnih.gov By performing TD-DFT calculations on the optimized ground-state geometry, one can obtain the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.comnih.gov

The extended π-conjugated system of this compound, which includes the butadiene backbone and the two phenyl rings, is expected to result in strong absorption in the UV region. The substitution of two 4-methylphenyl groups on the same carbon atom of the butadiene chain breaks the symmetry and is expected to influence the energies of the molecular orbitals and thus the absorption spectrum compared to simpler phenyl-substituted butadienes like 1,4-diphenyl-1,3-butadiene. ucla.edu

A theoretical prediction of the main electronic transitions for this compound would likely reveal a strong π → π* transition. An illustrative set of predicted data is shown in the table below.

Excitation Energy (eV)Predicted λmax (nm)Oscillator Strength (f)Major Orbital Contribution
~3.8 - 4.2~295 - 325> 0.8HOMO → LUMO (π → π*)
~4.5 - 4.9~250 - 275~0.2HOMO-1 → LUMO
~5.0 - 5.4~230 - 250~0.1HOMO → LUMO+1

This table provides hypothetical data based on TD-DFT calculations for analogous conjugated systems. The exact values would depend on the chosen functional, basis set, and solvent model.

Predicting emission spectra (fluorescence) computationally is more complex. It requires the geometry optimization of the first excited state (S₁) to find its equilibrium geometry, which is often different from the ground state (S₀) geometry. The energy difference between the optimized S₁ state and the S₀ state at the S₁ geometry then provides the emission energy. ucla.edu

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based features of molecules (known as molecular descriptors) with a particular property of interest. nih.gov The goal is to develop a mathematical model that can predict the property for new, untested compounds.

For this compound, a QSPR study would begin with the calculation of a large number of molecular descriptors. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, polarizability, and HOMO/LUMO energies.

Quantum-chemical descriptors: Other properties derived from quantum chemical calculations.

Once a set of descriptors is calculated for a series of related butadiene derivatives with known experimental values for a specific property (e.g., thermal stability, dielectric constant, or biological activity), statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the QSPR model. nih.gov

A hypothetical QSPR model for predicting a property (P) of substituted butadienes might take the form of a linear equation:

P = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where 'c' represents the regression coefficients determined from the statistical analysis.

The table below lists some molecular descriptors that could be calculated for this compound and used in the development of a QSPR model.

Descriptor ClassExample DescriptorsPotential Correlated Property
ElectronicHOMO-LUMO Energy Gap, Dipole Moment, PolarizabilityReactivity, Solubility, Non-linear Optical Properties
GeometricalMolecular Surface Area, Molecular Volume, OvalityTransport properties, Biological Activity
TopologicalWiener Index, Balaban J index, Kier & Hall Connectivity IndicesBoiling Point, Viscosity

Through such models, the properties of this compound and its derivatives could be predicted, guiding further experimental research and material design.

Advanced Applications and Integration of 1,1 Bis 4 Methylphenyl Buta 1,3 Diene in Functional Materials and Synthetic Strategies

Polymer and Copolymer Architectures from 1,1-Bis-(4-methylphenyl)-buta-1,3-diene

The diene functionality of this compound serves as a polymerizable unit, while the twin aryl substituents provide a mechanism for tuning the physical, thermal, and electronic properties of the resulting polymers.

Conjugated Polymers for Optoelectronic Devices

The integration of this compound into polymer backbones can yield π-conjugated systems with potential applications in optoelectronics. nih.gov The synthesis of polymers incorporating arylene and 1,3-butadiene (B125203) alternating units is a known strategy for creating materials for devices like light-emitting diodes (LEDs) and field-effect transistors (FETs). nih.govsigmaaldrich.com

Polymerization can be achieved through methods such as transition-metal-free catalysis, reacting the diene monomer with aromatic aldehydes or through multicomponent polymerization strategies. nih.govnsf.gov The resulting polymers, classified as poly(arylene-1,3-butadiene)s, possess a conjugated backbone essential for charge transport. nih.gov The two 4-methylphenyl groups on each butadiene unit play a critical role. They introduce significant steric hindrance, which can disrupt inter-chain packing. This separation of polymer chains often mitigates aggregation-caused quenching (ACQ) of fluorescence, potentially enhancing the photoluminescence quantum yield in the solid state—a desirable trait for emissive layers in OLEDs. researchgate.net Furthermore, the electronic nature of the tolyl groups can influence the polymer's bandgap and energy levels (HOMO/LUMO), allowing for the tuning of emission colors and charge injection properties. nsf.gov

Table 1: Projected Optoelectronic Properties of Polymers Derived from this compound
PropertyProjected CharacteristicRationale for Projection
Absorption Max (λmax, abs)350-450 nmπ-π* transitions within the conjugated poly(arylene-butadiene) backbone.
Emission Max (λmax, em)450-550 nm (Blue-Green)Tunable based on comonomers; steric hindrance from tolyl groups may lead to blue-shifted emission compared to planar analogues.
Solid-State Quantum YieldPotentially HighBulky 4-methylphenyl groups can prevent π-stacking and reduce aggregation-caused quenching. researchgate.net
SolubilityGood in Organic SolventsThe non-planar structure induced by the 1,1-disubstitution disrupts packing, enhancing solubility for solution-based processing.

Elastomers and Thermoplastics with Tailored Mechanical Properties

While butadiene is a fundamental monomer for synthetic rubbers like polybutadiene (B167195) and styrene-butadiene rubber (SBR), the incorporation of this compound would produce materials with properties distinct from traditional elastomers. americanchemistry.comessentialchemicalindustry.org Thermoplastic elastomers (TPEs) are typically block copolymers that consist of soft, elastomeric segments and hard, thermoplastic segments, which act as physical cross-links. researchgate.net

A polymer synthesized from this compound would be characterized by significant chain stiffness due to the bulky, rigid p-tolyl side groups. This structural feature would drastically increase the glass transition temperature (Tg) compared to the low Tg of standard poly(1,4-butadiene) (approx. -100 °C). researchgate.net Consequently, a homopolymer of this monomer would likely be a rigid, amorphous thermoplastic rather than an elastomer at room temperature. harvard.edu However, when used as a comonomer with traditional dienes (e.g., isoprene, 1,3-butadiene) in copolymerization, it could be used to formulate TPEs with enhanced thermal stability and mechanical strength. google.com The bulky side groups would act as the "hard" phase, improving properties such as tensile strength and tear resistance.

Table 2: Comparative Profile of Mechanical Properties
PropertyStandard Poly(1,4-butadiene)Projected Homopolymer of this compound
Glass Transition Temp. (Tg)Very Low (~ -100 °C)Significantly Higher (> 100 °C)
Room Temp. StateRubbery ElastomerRigid, Glassy Thermoplastic
Tensile StrengthLowHigh
ElasticityHighLow (Brittle)
Thermal StabilityModerateHigh

Dendritic and Hyperbranched Polymer Synthesis

Dendritic and hyperbranched polymers are characterized by their highly branched, three-dimensional architectures and a high density of terminal functional groups. kpi.uapolymerfactory.com The synthesis of such polymers requires monomers that can provide branching points. While not a conventional monomer for this purpose, this compound could theoretically be adapted for such syntheses.

One potential strategy involves functionalizing the methyl groups of the tolyl substituents (e.g., via bromination to -CH2Br) to create reactive sites. If the diene moiety is then selectively reacted, the molecule could act as a core or a branching unit in a convergent or divergent synthesis approach. researchgate.net A more direct approach could involve a controlled polymerization method that promotes branching. For instance, in certain controlled radical polymerizations, specific monomers can act as "branch-inducing" units, leading to a hyperbranched structure. researchgate.net The resulting hyperbranched polymers would likely exhibit high solubility, low solution viscosity compared to linear analogues of similar molecular weight, and a multitude of peripheral tolyl groups available for post-polymerization modification. digitellinc.com

Role as a Building Block in Complex Organic Synthesis

Beyond polymerization, the diene system of this compound is a reactive handle for constructing complex molecular frameworks, including polycyclic and heterocyclic systems.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic Aromatic Hydrocarbons (PAHs) are compounds containing two or more fused aromatic rings. researchgate.net The synthesis of specific, substituted PAHs is a significant challenge in organic chemistry. The structure of this compound is well-suited for intramolecular cyclization reactions to form PAH cores. A key pathway is a 6π-electrocyclization reaction, which would proceed under thermal or photochemical conditions to form a substituted cyclohexadiene intermediate.

Subsequent oxidation of this intermediate would lead to aromatization, yielding a substituted phenanthrene (B1679779) derivative. This "bottom-up" approach, building complex aromatics from smaller precursors, is a fundamental strategy in PAH synthesis. mit.edu The reaction of phenyl-type radicals with 1,3-butadiene is a known route to form dihydronaphthalene, a direct precursor to naphthalene, highlighting the utility of dienes in forming fused ring systems. uhmreactiondynamics.orgnih.govresearchgate.net In the case of this compound, the intramolecular variant of this cyclization provides a direct route to highly substituted, complex PAHs.

Synthesis of Heterocyclic Compounds via Cycloaddition Cascades

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for constructing six-membered rings. sigmaaldrich.comucalgary.ca this compound can serve as the four-π-electron component in this reaction. The reaction's feasibility is influenced by the diene's ability to adopt the necessary s-cis conformation. The significant steric bulk of the two tolyl groups at the C1 position may create a barrier to adopting this conformation, potentially reducing reactivity compared to less substituted dienes. libretexts.org

Despite this potential hindrance, reactions with highly reactive dienophiles are feasible. When the dienophile contains one or more heteroatoms (a hetero-Diels-Alder reaction), this cycloaddition provides a direct route to six-membered heterocyclic compounds. sigmaaldrich.com For example, reaction with imines or thioketones could yield tetrahydropyridines or thianes, respectively. Such cycloaddition cascades are highly valuable for their atom economy and ability to rapidly build molecular complexity. mdpi.comnih.gov

Table 3: Potential Cycloaddition Reactions and Resulting Heterocyclic Products
Dienophile TypeExample DienophileResulting Heterocyclic Core
Activated AlkyneDimethyl acetylenedicarboxylate (B1228247) (DMAD)Phthalate derivative (after oxidation)
Imines (N-Aryl)N-PhenylbenzaldimineTetrahydropyridine derivative
Azo CompoundsDiethyl azodicarboxylate (DEAD)Tetrahydropyridazine derivative
ThiocarbonylsThiobenzophenoneDihydro-2H-thiopyran derivative
Nitroso CompoundsNitrosobenzeneDihydro-1,2-oxazine derivative

Scaffold for Natural Product Analogs and Bioactive Molecules

The 1,3-diene motif is a key structural feature in a wide array of natural products and pharmacologically active compounds. echemi.comresearchgate.net This prevalence underscores the synthetic utility of diene-containing scaffolds in the construction of novel therapeutic agents. While direct applications of this compound as a scaffold for the synthesis of natural product analogs or specific bioactive molecules are not extensively documented in publicly available research, the broader class of 1,3-dienes is fundamental in various synthetic strategies.

The reactivity of the conjugated diene system allows for a variety of chemical transformations, including cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems often found in natural products. The two 4-methylphenyl substituents on the C1 position of the butadiene backbone significantly influence the steric and electronic properties of the diene, which can be strategically exploited to control the regio- and stereoselectivity of such reactions.

Furthermore, the diaryl substitution pattern can be found in various bioactive compounds, suggesting that derivatives of this compound could be explored for biological activity. The methyl groups on the phenyl rings offer sites for further functionalization, enabling the generation of a library of analogs for screening in drug discovery programs. The inherent lipophilicity of the molecule, as indicated by a calculated XLogP3 value of 6, is also a property that can be modulated in the design of new drug candidates. echemi.com

Self-Assembly and Supramolecular Architectures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and crystal engineering. These principles are crucial for the bottom-up fabrication of novel nanomaterials and functional crystalline solids.

The self-assembly of this compound and its derivatives in solution or on surfaces could lead to the formation of various ordered nanostructures, such as nanofibers, vesicles, or thin films. The balance between the solvophobic and π-stacking interactions of the aromatic rings would play a critical role in driving the assembly process.

By modifying the peripheral methyl groups with moieties that can engage in specific intermolecular recognition events, it is possible to program the self-assembly process to yield complex and functional supramolecular systems. The resulting nanomaterials could find applications in areas such as organic electronics, sensing, and catalysis.

Photophysical and Optoelectronic Applications of Derivatives

The conjugated π-system of 1,1-diaryl-1,3-butadienes imparts them with interesting photophysical properties, making their derivatives promising candidates for various optoelectronic applications.

Derivatives of diarylbutadienes have been investigated as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these molecules, such as their HOMO and LUMO energy levels, can be tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. This tunability is crucial for optimizing the performance of organic electronic devices.

For instance, related pyrimidine (B1678525) derivatives incorporating donor moieties have been synthesized and utilized as emitters in OLEDs, achieving high thermal stability and external quantum efficiencies. mdpi.com By analogy, derivatives of this compound could be designed to exhibit efficient electroluminescence or to function as donor or acceptor materials in the active layer of OPVs. The inherent fluorescence of some diarylbutadiene derivatives further supports their potential in light-emitting applications. acs.org

The fluorescence of diarylbutadiene derivatives can be sensitive to their local environment, making them suitable for use as fluorescent probes and sensors. A change in the polarity of the surrounding medium, the presence of specific analytes, or binding to a biological target can lead to a detectable change in the fluorescence intensity, lifetime, or emission wavelength.

Nonlinear Optical (NLO) Materials

Organic molecules with extensive π-conjugated systems are of significant interest in the field of nonlinear optics (NLO) due to their potential for fast response times and high nonlinear polarizability. nih.gov Diarylbutadiene derivatives, which feature a conjugated buta-1,3-diene bridge connecting two aromatic rings, represent a class of compounds with potential applications in NLO materials, including roles in optical data storage and processing. nih.govacs.org The nonlinear optical response in these organic materials arises from the polarization induced by the delocalization of π-electrons across the molecular framework. nih.gov

The efficacy of an organic molecule for NLO applications is often linked to its molecular geometry and electronic characteristics. nih.gov Specifically, for second-order NLO effects, a non-centrosymmetric structure and a significant change in dipole moment between the ground and excited states are typically required. This is often achieved in molecules with a "push-pull" design, featuring strong electron-donating and electron-accepting groups at opposite ends of a conjugated system. rsc.org In contrast, the structure of this compound, with two identical weak donor groups, lacks this strong push-pull character, suggesting its second-order NLO response may be limited.

The potential NLO properties of this compound are summarized in the table below, based on its structural characteristics.

Structural FeatureImplication for Potential NLO Activity
Buta-1,3-diene Bridge Provides a π-conjugated path, which is a fundamental requirement for molecular hyperpolarizability.
Two Phenyl Groups Extend the π-system, increasing the overall electron delocalization and molecular polarizability, which can contribute to third-order NLO effects.
Two 4-Methyl Groups Act as weak electron-donating groups, slightly modifying the electronic distribution but not establishing a strong intramolecular charge-transfer axis typical for high-performance second-order NLO materials.
1,1-Substitution Pattern Creates an asymmetric, non-centrosymmetric molecular structure. However, the absence of an acceptor group limits the potential for a large change in dipole moment upon excitation, which is crucial for second-order NLO activity.

Future Research Directions and Emerging Paradigms for 1,1 Bis 4 Methylphenyl Buta 1,3 Diene Studies

Exploration of Unconventional Synthetic Routes

While classical methods for constructing 1,3-dienes are well-established, future research will likely focus on more efficient, sustainable, and atom-economical synthetic strategies. The 1,3-butadiene (B125203) motif is a crucial framework in many biologically active compounds and versatile building blocks in organic synthesis. nih.gov Traditional methods often require pre-functionalized starting materials, but modern approaches like the direct C-H vinylation (Heck vinylation) offer a more convergent pathway. nih.gov

Future synthetic explorations for 1,1-Bis-(4-methylphenyl)-buta-1,3-diene and its derivatives could include:

Catalytic C-H Functionalization: Developing novel catalyst systems (e.g., based on palladium, rhodium, or ruthenium) for the direct coupling of 1,1-diarylalkenes with vinyl sources, bypassing the need for pre-activated substrates.

Metathesis Reactions: Employing ene-yne cross-metathesis could provide a modular and highly stereoselective route to unsymmetrical 1,1-diaryl-1,3-butadienes, offering precise control over the diene geometry. nih.gov

Chemoenzymatic Synthesis: Integrating biological catalysts, such as enzymes, could offer highly selective and environmentally benign pathways to produce the diene core or its precursors from renewable feedstocks. nih.gov

Flow Chemistry: Utilizing continuous flow reactors could enable safer, more scalable, and highly optimized synthesis protocols, particularly for reactions that are difficult to control in batch processes.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic RoutePotential AdvantagesKey Research Challenges
C-H FunctionalizationHigh atom economy, reduced wasteCatalyst selectivity and efficiency
Olefin/Ene-Yne MetathesisStereochemical control, modularityCatalyst stability and substrate scope
Chemoenzymatic SynthesisHigh selectivity, green chemistryEnzyme discovery and engineering
Flow ChemistryScalability, safety, process controlReactor design and optimization

Investigation of Novel Reactivity under Extreme Conditions or Photocatalysis

The reactivity of this compound under non-classical conditions remains largely unexplored. Probing its behavior under high pressure, temperature, or upon photochemical activation could unveil novel transformations and reaction pathways.

High-Pressure Chemistry: Subjecting the diene to extreme pressures could alter its electronic structure and conformational preferences, potentially enabling otherwise inaccessible cycloaddition or polymerization reactions. This could lead to the formation of unique cyclic or polymeric materials with dense structures.

Photocatalysis: The conjugated π-system of the diene makes it an excellent candidate for photochemical transformations. Using visible-light photocatalysts, it may be possible to initiate novel [2+2] or [4+2] cycloadditions, engage in radical reactions, or achieve selective isomerizations that are not feasible under thermal conditions. The reactivity of related 1,2-diaza-1,3-dienes in inverse electron-demand aza-Diels–Alder reactions highlights the potential for catalyzed cycloadditions. acs.org

Future research should focus on systematically studying the diene's reactivity under these conditions to map out new synthetic possibilities and understand the fundamental principles governing its transformations.

Integration into Advanced Smart Materials and Responsive Systems

The structural features of this compound, specifically its extended π-conjugation and aryl substitution, make it a promising building block for advanced materials. Aryl-substituted butadienes are known to exhibit interesting photophysical properties, such as aggregation-enhanced emission (AEE) and mechanochromic fluorescence. nih.gov

Potential applications in smart materials include:

Mechanochromic Sensors: Incorporating this diene into polymer matrices could lead to materials that change their fluorescence color upon the application of mechanical force (e.g., grinding, stretching, or pressure). This property is valuable for developing stress sensors and damage detection systems.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of diarylbutadiene derivatives suggests their potential use as emissive layers or host materials in OLEDs. Research could focus on tuning the electronic properties through further substitution to achieve desired emission colors and efficiencies.

Responsive Polymers: Polymerizing the diene or its functionalized derivatives could yield "smart" polymers that respond to external stimuli like light, temperature, or pH. The butadiene backbone provides a flexible and conjugated scaffold for creating such responsive systems. mdpi.com

Table 2: Potential Applications in Smart Materials
Material TypeUnderlying PropertyPotential Application
Mechanochromic MaterialsChanges in crystal packing under stressStress sensors, security inks
OLEDsAggregation-Enhanced Emission (AEE)Displays, solid-state lighting
Responsive PolymersStimuli-induced conformational changesDrug delivery, self-healing materials

Development of High-Throughput Screening Methodologies for Derivative Synthesis

To fully explore the chemical space around this compound, high-throughput screening (HTS) methodologies are essential. ewadirect.com These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of molecules with optimized properties.

Key aspects for development include:

Combinatorial Synthesis: Designing a robust combinatorial synthesis platform based on reactions like Suzuki or Stille cross-coupling to create a diverse library of 1,1-diaryl-1,3-butadiene derivatives with various substituents on the aryl rings. nih.govnih.gov

Automated Reaction Platforms: Utilizing robotic systems to perform parallel synthesis in microplate formats, enabling the rapid production of hundreds or thousands of unique compounds.

Rapid Property Screening: Implementing HTS techniques, such as automated fluorescence spectroscopy or ellipsometry, to quickly assess the key properties (e.g., photophysical characteristics, thermal stability) of the synthesized library. nih.gov This approach has proven effective for characterizing new molecular glass-formers. nih.gov

The development of such platforms would significantly reduce the time required to identify lead candidates for specific applications, from materials science to medicinal chemistry.

Synergistic Approaches Combining Experimental and Advanced Computational Studies

The integration of experimental synthesis and characterization with advanced computational modeling represents a powerful paradigm for modern chemical research. researchgate.net For this compound, this synergy can provide deep insights into its structure-property relationships.

DFT and TD-DFT Calculations: Density Functional Theory (DFT) can be used to predict ground-state geometries, electronic structures, and reaction mechanisms. nih.gov Time-Dependent DFT (TD-DFT) can simulate electronic absorption and emission spectra, helping to rationalize and predict the photophysical properties observed experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the diene in different environments, such as in solution or within a polymer matrix. This can provide insights into aggregation behavior, conformational dynamics, and the molecular-level mechanisms of mechanochromism.

Predictive Modeling: By building computational models trained on experimental data from HTS, it may become possible to predict the properties of yet-unsynthesized derivatives. This "in silico" screening can guide experimental efforts towards the most promising candidates, saving time and resources. Computational studies on related dienes have successfully elucidated reactivity indices and reaction mechanisms. mdpi.comnih.gov

This collaborative approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will be crucial for unlocking the full potential of this compound and its analogues.

Q & A

Q. What are the recommended synthetic routes for 1,1-Bis-(4-methylphenyl)-buta-1,3-diene, and how can reaction conditions be optimized for higher yields?

The synthesis of conjugated dienes like this compound often employs palladium-catalyzed cross-coupling or condensation reactions. For instance, Takahashi et al. demonstrated that Pd-catalyzed three-component arylalkylation of buta-1,3-diene derivatives with aryl halides and nucleophiles (e.g., malononitrile) can yield structurally similar compounds in moderate yields . Optimization strategies include:

  • Temperature control : Microwave-assisted synthesis (e.g., 90°C) reduces reaction time from 24 hours to 85 minutes while improving yields .
  • Catalyst selection : Pd(PPh₃)₄ or Ni-based catalysts enhance regioselectivity in diene formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be applied to characterize the structure and electronic properties of this compound?

  • NMR : 1^1H NMR can confirm the presence of conjugated diene protons (δ 5.5–6.5 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm). NOESY experiments verify spatial proximity of substituents .
  • UV-Vis : Extended π-conjugation in the diene system results in strong absorption bands (λmax ~300–350 nm), useful for studying electronic transitions in photophysical applications .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous compounds like 1,4-Bis(4-methoxyphenyl)buta-1,3-diene, which adopts a planar transoid conformation .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Low polarity due to aromatic substituents limits solubility in water; prefers nonpolar solvents (e.g., toluene, THF) .
  • Stability : Susceptible to oxidation at the diene moiety; storage under inert gas (N₂/Ar) and light exclusion is recommended .
  • Thermal stability : Decomposition observed above 200°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How does stereoelectronic modulation of the diene system influence its reactivity in polymerization or copolymerization processes?

The steric bulk of 4-methylphenyl groups affects polymerization kinetics:

  • Cis/trans isomerism : Steric hindrance from substituents favors trans-polymer configurations, altering mechanical properties (e.g., elasticity in SBS copolymers) .
  • Copolymer design : When copolymerized with styrene or acrylonitrile, the diene’s electron-rich nature enhances charge-transfer interactions in materials like ABS (acrylonitrile-butadiene-styrene) .
  • Kinetic studies : Real-time FTIR or DSC monitors cross-linking efficiency in radical-initiated polymerizations .

Q. What contradictions exist in the reported toxicological data for structurally related buta-1,3-diene derivatives, and how can they be resolved methodologically?

  • Epidemiological vs. experimental data : While buta-1,3-diene is classified as a Group 1 carcinogen (IARC) based on occupational exposure , its methyl-substituted derivative (the target compound) lacks direct carcinogenicity studies. Discrepancies arise from:
    • Metabolic differences : Cytochrome P450-mediated epoxidation of unsubstituted buta-1,3-diene generates mutagenic intermediates, but methyl groups may hinder this pathway .
    • Dose-response variability : High-dose animal studies may not reflect low-dose human exposure scenarios .
  • Resolution strategies :
    • In vitro assays : Ames tests with S9 liver fractions assess mutagenicity .
    • Computational modeling : QSAR predicts toxicity profiles based on substituent effects .

Q. How can computational methods (e.g., DFT, MD simulations) guide the design of derivatives with enhanced photochemical or catalytic activity?

  • DFT applications :
    • Predicts HOMO-LUMO gaps to optimize electronic properties for organic photovoltaic applications .
    • Identifies reactive sites for functionalization (e.g., bromination at terminal diene carbons) .
  • MD simulations :
    • Models self-assembly behavior in liquid crystals or supramolecular systems .
    • Screens solvent effects on reaction pathways (e.g., solvation free energy in DMF vs. THF) .

Q. What experimental challenges arise in analyzing degradation products of this compound under environmental or biological conditions?

  • Detection limits : Trace degradation products (e.g., epoxides, quinones) require sensitive LC-MS/MS or GC-HRMS .
  • Matrix interference : Biological samples (e.g., serum) necessitate solid-phase extraction (SPE) for clean-up .
  • Stability of intermediates : Short-lived radicals or peroxides may require spin-trapping agents (e.g., TEMPO) for ESR analysis .

Q. How do substituent variations (e.g., electron-donating vs. withdrawing groups) impact the compound’s application in organic electronics?

  • Electron-donating groups (e.g., -OCH₃) : Lower LUMO energy, enhancing electron-donor capacity in bulk heterojunction solar cells .
  • Electron-withdrawing groups (e.g., -NO₂) : Increase charge mobility in field-effect transistors (FETs) but reduce solubility .
  • Comparative studies : UV-Vis and cyclic voltammetry benchmark performance against reference compounds like 1,4-diphenylbuta-1,3-diene .

Q. Notes

  • Toxicological inferences are extrapolated from structurally related compounds.
  • Synthetic protocols should prioritize green chemistry principles (e.g., solvent recycling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.